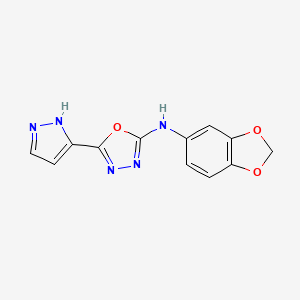
N-1,3-benzodioxol-5-yl-5-(1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-5-(1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine, also known as BDP, is a novel compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various areas of research, including medicinal chemistry, pharmacology, and drug discovery.
Mécanisme D'action
The mechanism of action of N-1,3-benzodioxol-5-yl-5-(1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine is not fully understood. However, it is believed to act as a potent inhibitor of various enzymes and receptors involved in the progression of diseases such as cancer and Alzheimer's disease. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. This compound has also been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. Additionally, this compound has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-1,3-benzodioxol-5-yl-5-(1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine in lab experiments is its potency and specificity. This compound has been shown to be a potent inhibitor of various enzymes and receptors involved in disease progression. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective option for research labs. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on N-1,3-benzodioxol-5-yl-5-(1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine. One of the most promising areas of research is the development of this compound-based drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Finally, the development of new synthesis methods and purification techniques may help to improve the efficacy and bioavailability of this compound in vivo.
Conclusion:
In conclusion, this compound, or this compound, is a novel compound that has shown promising results in various areas of scientific research. Its potency and specificity make it a promising scaffold for the development of new drug molecules, particularly in the fields of cancer and neurodegenerative disorders. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-5-(1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine has been extensively studied for its potential in various areas of scientific research. It has shown promising results in the field of medicinal chemistry, where it has been used as a scaffold for the development of new drug molecules. This compound has also been studied for its potential in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-(1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c1-2-9-10(19-6-18-9)5-7(1)14-12-17-16-11(20-12)8-3-4-13-15-8/h1-5H,6H2,(H,13,15)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIHZIIBWCWHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NN=C(O3)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-chlorobenzyl)-3'-(4-fluorophenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4333590.png)
![1-(4-fluorobenzyl)-3'-(4-propoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4333594.png)
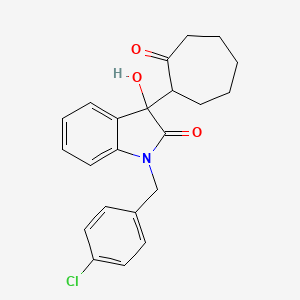
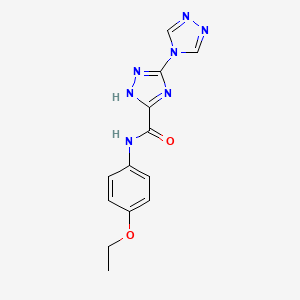
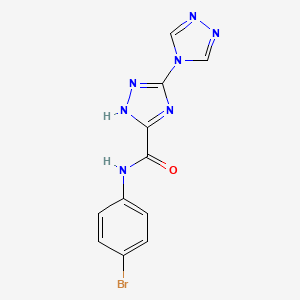
![methyl 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-2-furoate](/img/structure/B4333620.png)
![2-(methylthio)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4333642.png)
![N-(3,5-dichlorophenyl)-4,4-dimethyl-3,8-dioxo-1-thioxohexahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B4333647.png)
![2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B4333653.png)
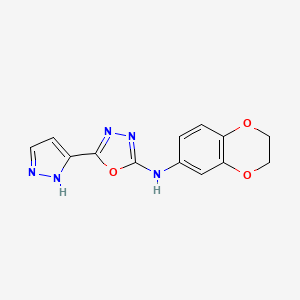
![5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4333660.png)

![3-nitro-1'-phenyl-6a,7,8,9,10,11-hexahydro-2'H,5H-spiro[azepino[1,2-a]quinoline-6,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4333682.png)
![2-pyridin-4-yl-5-(2-thienyl)-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B4333686.png)